1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the diazabicyclo family, known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Michael additions and aldol condensations.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds in organic reactions. It may also interact with biological macromolecules, altering their function and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its strong basicity and use as a catalyst in organic synthesis.
3,7-Diazabicyclo[3.3.1]nonane: Similar in structure but differs in its functional groups and reactivity.
Uniqueness
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
1-(7-butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-5-7-14(20)18-10-16(3)9-17(4,11-18)13-19(12-16)15(21)8-6-2/h5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKNUSKNUWONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.